3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid is a complex organic compound with the molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . This compound features a triazolo-morpholine ring system, which is a notable structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazolo-morpholine ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid can be compared with other similar compounds, such as:
2-butenoic acid, 3-methyl-: This compound has a similar butanoic acid side chain but lacks the triazolo-morpholine ring system.
3-methyl-2-oxo-butanoic acid: This compound shares the butanoic acid core but differs in the presence of the triazolo-morpholine ring.
Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1384430-36-7 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-methyl-2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8(9(14)15)13-10(16)12-3-4-17-5-7(12)11-13/h6,8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
XYIPYVRMZFEAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.